molecular formula C23H26N2O4 B14932650 3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-phenethylpropanamide

3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-phenethylpropanamide

Cat. No.: B14932650
M. Wt: 394.5 g/mol
InChI Key: YASRQTINRNDVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenethylpropanamide is a synthetic compound belonging to the benzazepine class. This compound is characterized by its complex structure, which includes a benzazepine core substituted with methoxy and oxo groups, and an amide linkage to a phenethyl group. It has been studied for its potential therapeutic effects, particularly in the fields of neurology and oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenethylpropanamide typically involves multiple steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the benzazepine core and the phenethylpropanamide moiety. This can be achieved through condensation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Hydroxylated benzazepine derivatives.

    Substitution: Various substituted benzazepine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets:

    Neurological Effects: It may modulate neurotransmitter systems, particularly dopamine and serotonin receptors, leading to potential therapeutic effects in neurological disorders.

    Oncological Effects: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

    3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but differs in the functional groups attached.

    3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of the phenethylpropanamide group.

Uniqueness: The presence of the phenethylpropanamide group in 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-phenethylpropanamide distinguishes it from other benzazepine derivatives, potentially contributing to its unique pharmacological properties and applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C23H26N2O4/c1-28-20-14-18-9-12-25(23(27)16-19(18)15-21(20)29-2)13-10-22(26)24-11-8-17-6-4-3-5-7-17/h3-7,9,12,14-15H,8,10-11,13,16H2,1-2H3,(H,24,26)

InChI Key

YASRQTINRNDVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NCCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.